4-(furan-2-ylcarbonyl)-3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including furan, thiazole, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan-2-ylcarbonyl Intermediate: This can be achieved through the acylation of furan using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Construction of the Pyrrolone Core: The pyrrolone core can be formed through a cyclization reaction involving the condensation of the furan-2-ylcarbonyl intermediate with an appropriate amine and a diketone.
Final Assembly: The final compound is obtained by coupling the thiazole and pyrrolone intermediates under suitable conditions, often involving a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid for sulfonation, halogens (Cl₂, Br₂) in the presence of a Lewis acid.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, such as antimicrobial, antifungal, or anticancer properties. Research into its biological effects could lead to the development of new pharmaceuticals.
Medicine
Due to its potential biological activity, this compound could be investigated for therapeutic applications. It might serve as a lead compound in drug discovery programs targeting specific diseases.
Industry
In materials science, the compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit key enzymes. In medicinal applications, it could target specific proteins or pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(2-hydroxyphenyl)-1H-pyrrole-2-one: Similar structure but lacks the thiazole ring.
3-Hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-one: Similar structure but lacks the furan ring.
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(2-hydroxyphenyl)-1H-pyrrole-2-thione: Similar structure but contains a thione group instead of a thiazole ring.
Uniqueness
The presence of both furan and thiazole rings in the same molecule, along with the pyrrolone core, makes 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H12N2O5S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H12N2O5S/c21-11-5-2-1-4-10(11)14-13(15(22)12-6-3-8-25-12)16(23)17(24)20(14)18-19-7-9-26-18/h1-9,14,21,23H |
InChI Key |
QAKTVXQWIRYDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
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